D-Leucine-d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

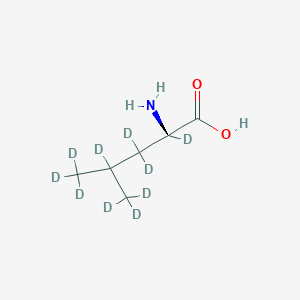

2D Structure

3D Structure

Propriétés

Numéro CAS |

271247-12-2 |

|---|---|

Formule moléculaire |

C6H13NO2 |

Poids moléculaire |

141.23 g/mol |

Nom IUPAC |

(2R)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i1D3,2D3,3D2,4D,5D |

Clé InChI |

ROHFNLRQFUQHCH-MSQIRGOSSA-N |

SMILES isomérique |

[2H][C@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N |

SMILES canonique |

CC(C)CC(C(=O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

D-Leucine-d10: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

D-Leucine-d10 is a stable isotope-labeled form of the essential amino acid D-leucine, in which ten hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a powerful tool in metabolic research, quantitative proteomics, and drug development, primarily utilized as a tracer to study metabolic pathways and protein turnover. Its distinct mass allows for clear differentiation from its unlabeled counterpart in mass spectrometry-based analyses.

Chemical Properties of this compound

The fundamental chemical and physical properties of this compound are crucial for its application in experimental settings. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃D₁₀NO₂ | [] |

| Molecular Weight | 141.23 g/mol | [] |

| CAS Number | 271247-12-2 | [] |

| Appearance | Solid | N/A |

| Melting Point | 293-296 °C (subl.) | N/A |

| Isotopic Purity | ≥98 atom % D | N/A |

| Synonyms | (R)-2-Amino-4-methylpentanoic Acid-d10, H-D-Leu-OH-d10 | [] |

Core Applications in Research

This compound is a versatile tool with several key applications in scientific research, including:

-

Metabolic Pathway Tracing: It is used to trace the metabolic fate of leucine in various biological systems. By tracking the incorporation of deuterium, researchers can elucidate both anabolic and catabolic pathways.[]

-

Quantitative Proteomics: this compound serves as an internal standard for the precise quantification of proteins in complex biological samples using mass spectrometry.[] This is often employed in comparative proteomics to study differential protein expression.

-

Protein Turnover Analysis: Stable isotope labeling with this compound allows for the measurement of protein synthesis and degradation rates in cells and tissues, providing insights into protein dynamics under different physiological and pathological conditions.[]

-

Kinetic Isotope Effects: The heavier mass of deuterium can alter the rate of chemical reactions. Studying these kinetic isotope effects with this compound can provide valuable information about enzyme reaction mechanisms.

Experimental Protocols and Methodologies

The primary application of this compound is in stable isotope labeling experiments to measure protein turnover and metabolic flux. Below is a generalized experimental workflow for an in vivo protein turnover study.

In Vivo Protein Turnover Analysis using this compound

This protocol outlines the key steps for measuring muscle protein synthesis in a model organism.

1. Animal Preparation and Tracer Administration:

- Acclimate subjects to the experimental conditions.

- Administer this compound intravenously. A common approach is a primed-continuous infusion to achieve a steady state of the tracer in the plasma.

2. Biological Sample Collection:

- Collect blood samples at baseline and at various time points during the infusion.

- Obtain tissue biopsies (e.g., muscle) at the beginning and end of the infusion period.

3. Sample Processing:

- Separate plasma from blood samples.

- Precipitate proteins from plasma and tissue homogenates using an acid (e.g., perchloric acid).

- Hydrolyze the protein pellet to release individual amino acids.

- Purify the amino acids from the hydrolysate using ion-exchange chromatography.

4. Mass Spectrometry Analysis:

- Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

- Analyze the isotopic enrichment of leucine in both the plasma (precursor pool) and the tissue protein (product pool) by monitoring the abundance of the unlabeled (m/z) and labeled (m/z+9, as this compound is converted to d9-leucine in vivo) ions.[2][3]

5. Calculation of Protein Synthesis Rate:

- The fractional synthetic rate (FSR) of protein is calculated using the formula: FSR (%/hour) = (E_p / (E_a * t)) * 100 Where:

- E_p is the isotopic enrichment of d9-leucine in the protein-bound pool.

- E_a is the average isotopic enrichment of d9-leucine in the precursor pool (plasma) over the infusion period.

- t is the duration of the labeling period in hours.

Visualizing Key Processes

The following diagrams illustrate the metabolic fate of this compound and a key signaling pathway it helps to investigate.

Caption: Metabolic conversion of this compound to L-Leucine-d9 in muscle tissue.

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.[4][5]

References

- 2. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Isotopic Purity of D-Leucine-d10

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity standards of D-Leucine-d10. This deuterated amino acid is a critical tool in metabolic research, quantitative proteomics, and as an internal standard in mass spectrometry-based applications. This document details synthetic methodologies, experimental protocols, and the analytical techniques required to ensure the isotopic integrity of this compound, offering valuable insights for researchers and professionals in drug development and life sciences.

Introduction to this compound

This compound is a stable isotope-labeled analog of the essential amino acid D-leucine, where ten hydrogen atoms have been replaced by deuterium. This isotopic substitution provides a significant mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and a tracer for metabolic studies. The use of this compound allows for precise quantification of its non-labeled counterpart in complex biological matrices and enables the elucidation of metabolic pathways.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily categorized into chemical synthesis and enzymatic synthesis. The choice of method often depends on the desired isotopic purity, yield, and stereochemical configuration.

Chemical Synthesis: Asymmetric Reductive Amination

A common and effective method for the stereoselective synthesis of D-amino acids is the asymmetric reductive amination of a corresponding α-keto acid. In the case of this compound, the precursor is 4-methyl-2-oxopentanoic acid-d9.

The general workflow for this synthesis involves two key steps:

-

Imination: The deuterated α-keto acid reacts with an ammonia source to form an intermediate imine.

-

Reduction: A chiral reducing agent is used to stereoselectively reduce the imine to the desired D-amino acid.

The selection of the chiral catalyst and reducing agent is critical for achieving high enantiomeric excess.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and efficient alternative for producing this compound. Leucine dehydrogenase (LeuDH) can catalyze the reductive amination of 4-methyl-2-oxovalerate to leucine. By using a deuterated precursor and a suitable cofactor regeneration system, this compound can be synthesized with high yield and stereopurity.

Quantitative Data on this compound Synthesis

The following table summarizes the quantitative data for different synthetic approaches to this compound.

| Synthesis Method | Precursor | Yield | Isotopic Purity | Enantiomeric Purity | Reference |

| Enzymatic Synthesis (LeuDH) | 4-methyl-2-oxovalerate-d9 | 60% | >98 atom % D | >99% | [1] |

| Commercially Available Standard | Not specified | N/A | 98 atom % D | 99% | [2] |

| Commercially Available Standard | Not specified | N/A | ≥99% (d1-d10) | Not specified | [3] |

Experimental Protocols

General Protocol for Asymmetric Reductive Amination of 4-methyl-2-oxopentanoic acid-d9

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.

Materials:

-

4-methyl-2-oxopentanoic acid-d9

-

Ammonia source (e.g., ammonium acetate)

-

Chiral catalyst (e.g., a chiral phosphine ligand complexed with a transition metal)

-

Reducing agent (e.g., H₂)

-

Anhydrous solvent (e.g., methanol, trifluoroethanol)

-

Standard laboratory glassware and purification equipment (e.g., chromatography system)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the 4-methyl-2-oxopentanoic acid-d9 and the ammonia source in the anhydrous solvent.

-

Add the chiral catalyst to the solution.

-

Pressurize the reaction vessel with the reducing agent (e.g., H₂ gas) to the desired pressure.

-

Stir the reaction mixture at the appropriate temperature for the required duration, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, carefully quench the reaction and remove the catalyst by filtration.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product using an appropriate chromatographic technique (e.g., ion-exchange chromatography) to isolate the this compound.

-

Characterize the final product to confirm its identity, purity, and isotopic enrichment.

Protocol for Isotopic Purity Determination by GC-MS

Sample Preparation and Derivatization:

-

Accurately weigh a small amount of the synthesized this compound and dissolve it in a suitable solvent.

-

To make the amino acid volatile for GC analysis, perform a two-step derivatization. First, esterify the carboxylic acid group (e.g., with methanolic HCl). Second, acylate the amino group (e.g., with pentafluoropropionic anhydride).[4]

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable capillary column for the separation of the derivatized amino acid.

-

Set the mass spectrometer to scan a mass range that includes the molecular ions of the derivatized this compound and its potential isotopologues.

-

The isotopic purity is determined by analyzing the mass spectrum of the analyte peak. The relative abundances of the ions corresponding to the fully deuterated molecule (d10) and the less-deuterated species (d0 to d9) are used to calculate the isotopic enrichment.[5]

Protocol for Isotopic Purity Determination by 2H NMR Spectroscopy

Sample Preparation:

-

Dissolve the this compound sample in a non-deuterated solvent.[6]

-

If an internal lock is required, a small amount of a deuterated solvent can be added in a sealed capillary to avoid contamination.

NMR Analysis:

-

Acquire a 2H NMR spectrum of the sample. The experiment should be performed unlocked if no internal lock is used.[7]

-

The 2H chemical shifts are very similar to the 1H chemical shifts.[8]

-

The isotopic purity can be assessed by comparing the integral of the deuterium signals to that of a known internal standard or by analyzing the relative intensities of the different deuterium environments in the molecule.

Visualizations

Leucine Metabolic Pathway

Caption: Simplified metabolic pathway of Leucine.

Synthetic Workflow for this compound

Caption: General synthetic workflow for this compound.

Analytical Workflow for Isotopic Purity Determination

Caption: Analytical workflow for isotopic purity assessment.

References

- 1. Synthesis of alanine and leucine by reductive amination of 2-oxoic acid with combination of hydrogenase and dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. cdn.dal.ca [cdn.dal.ca]

- 8. How to run a 2H experiment | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

An In-depth Technical Guide to the Principle and Application of Deuterated Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

Deuterated amino acids, where hydrogen atoms are strategically replaced by their heavier, stable isotope deuterium, are powerful tools in modern scientific inquiry. This substitution, while seemingly subtle, induces significant physicochemical changes that provide a unique lens to probe complex biological systems. This technical guide delves into the core principles, diverse applications, and detailed methodologies underpinning the use of deuterated amino acids in research and drug development, offering a comprehensive resource for professionals in the field.[1] The strategic replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond, a phenomenon that has significant consequences for the kinetics of chemical reactions.[1]

Core Principles of Deuterium Labeling

The utility of deuterated amino acids stems from the fundamental differences between protium (¹H) and deuterium (²H or D). The increased mass of deuterium leads to a lower vibrational frequency of C-D bonds compared to C-H bonds. This results in a higher bond dissociation energy for C-D bonds, a phenomenon known as the Kinetic Isotope Effect (KIE) .[1]

The Kinetic Isotope Effect (KIE)

The KIE is a cornerstone of the application of deuterated compounds in drug development.[1] Many drug metabolism pathways, often mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[1][2][3] By replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of enzymatic degradation can be significantly slowed down.[4][5] This can lead to an improved pharmacokinetic profile, including increased drug exposure and half-life, potentially allowing for lower or less frequent dosing.[4][]

Table 1: The Impact of Deuteration on Physicochemical Properties

| Property | Effect of Deuteration | Rationale |

| Bond Strength | C-D bond is stronger than C-H bond.[1][5] | Lower zero-point energy of the C-D bond due to the higher mass of deuterium.[7] |

| Reaction Rate | Reactions involving C-H bond cleavage are slower with C-D bonds (KIE).[1][2] | Higher activation energy is required to break the stronger C-D bond.[1] |

| Molecular Mass | Increased molecular mass. | Addition of a neutron in the deuterium nucleus. |

| NMR Properties | Deuterium has a different gyromagnetic ratio and a nuclear spin of 1.[1] | These properties make deuterium largely "silent" in ¹H-NMR experiments, simplifying spectra.[1] |

| Protein Stability | Can either stabilize or destabilize proteins depending on the context.[7][8] | D₂O as a solvent tends to stabilize proteins, while deuteration of non-exchangeable side-chain protons can decrease stability.[8][9] |

Applications in Research and Drug Development

The unique properties of deuterated amino acids make them invaluable across various scientific disciplines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy of large proteins, spectral overlap is a major challenge. Incorporating deuterated amino acids into a protein significantly simplifies the ¹H-NMR spectrum by reducing the number of proton signals.[1][] This allows for the study of the structure and dynamics of large biomolecular systems that would otherwise be intractable.[10][11] Selective protonation of specific methyl groups in an otherwise deuterated protein (a technique known as methyl-TROSY) is a particularly powerful method for studying high-molecular-weight proteins and their complexes.[12]

Mass Spectrometry (MS) and Quantitative Proteomics

Deuterated amino acids are extensively used as internal standards in quantitative mass spectrometry.[1][4] In quantitative proteomics, a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is widely employed.[13][14][15] In a typical SILAC experiment, one cell population is grown in a medium containing "light" (natural abundance) amino acids, while another is grown in a medium with "heavy" (isotope-labeled) amino acids.[14] While ¹³C and ¹⁵N are common isotopes for SILAC, deuterium offers a cost-effective alternative.[1] The chemically identical light and heavy proteins co-elute during liquid chromatography, and their relative abundance can be precisely determined from the ratio of their corresponding peptide signals in the mass spectrometer.[1][16]

Table 2: Comparison of Isotopes Used in SILAC

| Isotope | Advantages | Disadvantages |

| Deuterium (²H) | Cost-effective.[1] | Can cause a slight chromatographic shift, potentially affecting quantification accuracy.[14] |

| Carbon-13 (¹³C) | No significant chromatographic shift. | More expensive than deuterated amino acids. |

| Nitrogen-15 (¹⁵N) | No significant chromatographic shift. | More expensive than deuterated amino acids. |

Tracing Metabolic Pathways

Deuterated amino acids serve as excellent tracers for elucidating metabolic pathways both in vivo and in vitro.[1] By introducing a deuterated amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites.[1][17] This approach, often utilizing heavy water (D₂O) to label non-essential amino acids, is instrumental in determining protein turnover rates and mapping complex metabolic networks.[1][18][19]

Drug Metabolism and Pharmacokinetics (DMPK)

As highlighted by the Kinetic Isotope Effect, deuteration can significantly alter the metabolic fate of a drug.[4][5] By strategically replacing hydrogens at sites of metabolic oxidation with deuterium, drug developers can create "heavy drugs" with improved metabolic stability.[4] This can lead to reduced clearance, increased half-life, and potentially a better safety profile due to altered metabolite formation.[] The first FDA-approved deuterated drug, deutetrabenazine, exemplifies the success of this strategy.[4]

Experimental Methodologies

Synthesis and Incorporation of Deuterated Amino Acids

Deuterated amino acids can be produced through various methods, including chemical synthesis from deuterated precursors and H/D exchange reactions catalyzed by metals like palladium or ruthenium.[4][20][21] For protein expression, microorganisms such as E. coli can be grown in a minimal medium containing D₂O as the solvent and a deuterated carbon source (e.g., d-glucose).[5][10][11] Alternatively, for cell culture applications like SILAC, deuterated amino acids are directly added to the culture medium.[13][14]

Protocol for Protein Deuteration in E. coli for NMR Studies

This protocol provides a general workflow for producing highly deuterated proteins.[10][11]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

-

Luria-Bertani (LB) medium.

-

M9 minimal medium prepared with 100% D₂O.

-

Deuterated glucose as the carbon source.

-

¹⁵NH₄Cl as the nitrogen source (for ¹⁵N labeling).

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside).

Procedure:

-

Inoculate a 10 mL starter culture of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

-

The next day, use the starter culture to inoculate 1 L of M9 minimal medium (in H₂O) containing the appropriate antibiotics. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes.

-

Resuspend the cell pellet in 250 mL of M9 minimal medium prepared with 100% D₂O, deuterated glucose, and ¹⁵NH₄Cl.

-

Allow the cells to adapt to the D₂O medium by growing for 1 hour at 37°C with shaking.

-

Inoculate 1 L of M9 medium (100% D₂O, deuterated glucose, ¹⁵NH₄Cl) with the adapted cell culture.

-

Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein folding and solubility.

-

Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.

Protocol for SILAC-based Quantitative Proteomics

This protocol outlines a typical SILAC experiment for comparing two cell populations.[14][15][22]

Materials:

-

SILAC-compatible cell line (e.g., auxotrophic for arginine and lysine).

-

SILAC-grade DMEM or RPMI-1640 medium lacking arginine and lysine.

-

Dialyzed fetal bovine serum (FBS).

-

"Light" L-arginine and L-lysine.

-

"Heavy" deuterated L-arginine (e.g., L-arginine-D7) and L-lysine (e.g., L-lysine-D4).

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Procedure:

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

For the "light" population, supplement the SILAC medium with "light" arginine and lysine.

-

For the "heavy" population, supplement the SILAC medium with "heavy" deuterated arginine and lysine.

-

Culture the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acids.[16]

-

-

Experimental Treatment:

-

Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" population) while the other serves as a control.

-

-

Cell Lysis and Protein Extraction:

-

Harvest both cell populations.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer.

-

Quantify the protein concentration in each lysate (e.g., using a BCA assay).

-

-

Sample Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Perform in-solution or in-gel digestion of the protein mixture with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs. The ratio of the peak intensities of the heavy to light peptides reflects the change in protein abundance due to the experimental treatment.

-

Visualizations of Key Concepts and Workflows

The following diagrams illustrate the central principles and experimental pipelines discussed in this guide.

Caption: General workflow for the use of deuterated amino acids in research.

Caption: The kinetic isotope effect on drug metabolism.

Caption: Workflow for SILAC-based quantitative proteomics.

Caption: Simplification of NMR spectra through deuteration.

Conclusion

Deuterium-labeled amino acids are versatile and indispensable tools in modern research and drug development.[1] From elucidating protein structure and dynamics with unprecedented detail to enhancing the therapeutic potential of drugs through the kinetic isotope effect, their applications are vast and continue to expand.[1] As analytical technologies become more sensitive and synthetic methodologies more sophisticated, the significance of these isotopically labeled building blocks in advancing our understanding of complex biological systems is poised to grow even further.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan [mdpi.com]

- 7. Deuteration of nonexchangeable protons on proteins affects their thermal stability, side‐chain dynamics, and hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. uwo.scholaris.ca [uwo.scholaris.ca]

- 10. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methyl and Amino Acid Type Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 13. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 15. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

- 19. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to D-Leucine-d10: Molecular Weight, Mass Shift, and Applications in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Leucine-d10, a deuterated stable isotope of D-Leucine. It details the compound's key physicochemical properties, the precise mass shift resulting from isotopic labeling, and its critical application as an internal standard in mass spectrometry-based quantitative proteomics. This document includes detailed experimental protocols and illustrates relevant biological pathways and workflows to support advanced research and drug development.

Core Physicochemical Data: D-Leucine vs. This compound

Stable isotope labeling involves replacing atoms in a molecule with their heavier, non-radioactive isotopes. In the case of this compound, ten hydrogen atoms (¹H) are replaced with deuterium (²H or D). This substitution results in a predictable increase in molecular weight without significantly altering the chemical properties of the molecule. This mass difference is the fundamental principle behind its use in quantitative mass spectrometry.

The molecular formula for D-Leucine is C₆H₁₃NO₂.[1][2][3] For this compound, the formula is C₆H₃D₁₀NO₂.[][5] The following table summarizes the key quantitative data for both compounds.

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass ( g/mol ) | Mass Shift (Da) |

| D-Leucine | C₆H₁₃NO₂ | 131.17 - 131.18[1][2][3][6][7] | 131.0946287[2] | N/A |

| This compound | C₆H₃D₁₀NO₂ | 141.23 - 141.24[][5][8] | ~151.157 | +10.0623713 |

Note: The precise monoisotopic mass shift is calculated based on the difference between ten deuterium atoms and ten protium atoms.

The Significance of the Mass Shift in Quantitative Analysis

The key utility of this compound is its application as an internal standard in quantitative proteomics.[] In techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC), two cell populations are cultured in media that are identical except for one component. One population is grown in "light" medium containing natural D-Leucine, while the other is grown in "heavy" medium containing this compound.

Over several cell divisions, the "heavy" amino acid is fully incorporated into the proteome of the second cell population. When the two cell populations are combined, the proteins are extracted and digested (typically with trypsin), the resulting peptides from the "heavy" sample will be exactly 10 Da heavier than their "light" counterparts for every leucine residue they contain. In the mass spectrometer, these peptide pairs are chemically identical and co-elute, but are easily distinguished by their mass-to-charge (m/z) ratio. The relative peak intensities of the "light" and "heavy" peptide pairs allow for highly accurate relative quantification of proteins between the two samples.[9]

Experimental Protocols and Workflows

General Protocol for SILAC-based Quantitative Proteomics

The following is a generalized workflow for a quantitative proteomics experiment using this compound.

-

Cell Culture and Labeling:

-

Culture two separate populations of the chosen cell line.

-

For the "Light" condition, use a standard culture medium containing natural L-Leucine (or D-Leucine, depending on the specific experiment).

-

For the "Heavy" condition, use a medium where the standard leucine has been replaced with this compound.

-

Allow the cells to grow for a sufficient number of doublings to ensure near-complete incorporation of the labeled amino acid.[9]

-

-

Sample Collection and Combination:

-

Once labeling is complete, apply the experimental treatment (e.g., drug administration) to one of the cell populations.

-

Harvest the cells from both the "Light" and "Heavy" conditions.

-

Combine the two cell populations in a 1:1 ratio based on cell count or protein concentration.

-

-

Protein Extraction and Digestion:

-

Lyse the combined cells to extract the total protein content.

-

Reduce the protein disulfide bonds using an agent like Dithiothreitol (DTT).

-

Alkylate the cysteine residues with a reagent such as Iodoacetamide (IAA) to prevent disulfide bonds from reforming.

-

Digest the proteins into smaller peptides using a protease, most commonly trypsin, which cleaves specifically at lysine and arginine residues.[9]

-

-

Mass Spectrometry Analysis:

-

Separate the resulting peptide mixture using liquid chromatography (LC).

-

Analyze the eluting peptides with a tandem mass spectrometer (MS/MS).[10]

-

The mass spectrometer will detect pairs of peptides—a "light" version and a "heavy" version—separated by the mass of the incorporated this compound.

-

-

Data Analysis:

-

Specialized software is used to identify the peptides from the fragmentation data and quantify the relative abundance of the light and heavy peptide pairs. This ratio directly reflects the difference in protein abundance between the two original samples.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for quantitative proteomics using this compound.

Biological Context: Leucine and the mTOR Signaling Pathway

Leucine is not just a building block for proteins; it is also a critical signaling molecule that activates the mechanistic target of rapamycin (mTOR) pathway.[11] The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and protein synthesis in response to nutrients (like amino acids), growth factors, and cellular energy status.[11][12][13]

Leucine directly promotes the activation of mTOR complex 1 (mTORC1).[11] This activation leads to the phosphorylation of key downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[11][14] The phosphorylation of these targets ultimately enhances mRNA translation and stimulates protein synthesis, promoting cell growth.[11] Given its role in this pathway, isotopically labeled leucine is an invaluable tool for studying the dynamics of protein synthesis in response to mTOR signaling.

mTOR Signaling Pathway Diagram

Caption: Simplified mTOR signaling pathway showing activation by Leucine and Insulin/IGF-1.

References

- 1. chemimpex.com [chemimpex.com]

- 2. D-Leucine [molecules.lyceejeanbart.fr]

- 3. D-Leucine [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. goldbio.com [goldbio.com]

- 7. D -Leucine ReagentPlus , 99 328-38-1 [sigmaaldrich.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 12. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. pubs.acs.org [pubs.acs.org]

Understanding Kinetic Isotope Effects with D-Leucine-d10: A Technical Guide for Researchers

Introduction

In the fields of enzymology, drug metabolism, and mechanistic biochemistry, the kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] By substituting hydrogen with its heavier, stable isotope deuterium, researchers can probe the bond-breaking and bond-forming steps in a reaction's rate-determining step. D-Leucine-d10, an isotopically labeled version of the amino acid D-Leucine where ten hydrogen atoms are replaced by deuterium, serves as an invaluable probe for such studies.[2]

This technical guide provides an in-depth overview of the core principles of KIE, the application of this compound in mechanistic studies, relevant metabolic pathways, and detailed experimental protocols for measuring kinetic isotope effects.

Core Concepts of the Kinetic Isotope Effect

The primary deuterium kinetic isotope effect (kH/kD) arises because the greater mass of deuterium compared to hydrogen results in a lower zero-point vibrational energy for a C-D bond versus a C-H bond.[3] Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound.[3] A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being cleaved in the rate-determining step of the reaction.[3]

Figure 1: Potential energy diagram illustrating the primary kinetic isotope effect.

Metabolic Context: The Fate of D-Leucine

In biological systems, D-amino acids are primarily metabolized by the flavoenzyme D-amino acid oxidase (DAAO), which catalyzes their oxidative deamination.[2][4] D-Leucine is converted to its corresponding α-keto acid, α-ketoisocaproic acid (KIC).[5] KIC can then be stereospecifically reaminated to form the L-enantiomer, L-Leucine, which can enter mainstream metabolic pathways.[5] Studies using D-[2H7]leucine in rats have quantified the efficiency of this conversion process.

Figure 2: Metabolic pathway of D-Leucine to L-Leucine via α-ketoisocaproate.

Quantitative Metabolic Data

The table below summarizes the conversion efficiencies of D-Leucine in rats, as determined through studies with deuterated tracers.[5]

| Conversion Step | Fraction of Conversion (%) |

| D-[2H7]Leucine to [2H7]KIC (FD→KIC) | 70.1% |

| [2H7]KIC to L-[2H7]Leucine (FKIC→L) | 40.2% |

| Overall: D-[2H7]Leucine to L-[2H7]Leucine | 28.2% |

Data sourced from Hasegawa et al. (2000).[5]

Application in Mechanistic Studies: D-Amino Acid Oxidase

Representative Kinetic Isotope Effect Data for DAAO

The following table presents intrinsic KIE values for various D-amino acids with DAAO. These values help predict the expected KIE for D-Leucine.

| Substrate | Intrinsic kH/kD | Reference |

| D-Alanine | 5.7 | [2] |

| D-Serine | 4.5 | [2] |

| Glycine | 3.6 | [2] |

| D-Phenylglycine | ~6.0 | [6] |

Experimental Protocols

Measuring the KIE for this compound with an enzyme like DAAO can be effectively performed using a competitive experiment analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). In this setup, a mixture of D-Leucine and this compound is subjected to the enzymatic reaction, and the change in the ratio of the two isotopes is monitored over time.

Figure 3: Experimental workflow for a competitive KIE measurement using LC-MS.

Generalized Protocol for KIE Measurement by LC-MS

-

Preparation of Reagents:

-

Substrate Stock: Prepare a 1:1 (or other known ratio) molar mixture of D-Leucine and this compound in an appropriate buffer (e.g., 50 mM sodium pyrophosphate, pH 8.5). The final concentration should be determined based on the Km of the enzyme.

-

Enzyme Solution: Prepare a solution of purified D-amino acid oxidase in the same buffer. The concentration should be sufficient to achieve a measurable reaction rate over a convenient time course (e.g., 10-30 minutes).

-

Quenching Solution: Prepare a solution to stop the reaction, such as 10% trichloroacetic acid (TCA) or a cold organic solvent mixture (e.g., 80:20 acetonitrile:water).

-

-

Enzymatic Reaction:

-

Pre-warm the substrate mixture and enzyme solution to the desired reaction temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the enzyme solution to the substrate mixture. Ensure rapid and thorough mixing.

-

Simultaneously, prepare a "zero time-point" (t=0) sample by adding the enzyme to an already quenched aliquot of the substrate mixture.

-

-

Time Course Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw a fixed volume (e.g., 50 µL) of the reaction mixture.

-

Immediately add the aliquot to a tube containing a fixed volume of the quenching solution (e.g., 200 µL). Vortex to mix.

-

-

Sample Preparation for LC-MS:

-

Centrifuge the quenched samples to pellet any precipitated protein (e.g., 14,000 x g for 10 minutes at 4°C).

-

Transfer the supernatant to LC-MS vials for analysis.

-

-

LC-MS Analysis:

-

Chromatography: Use a suitable column (e.g., HILIC or C18) to separate the amino acids from other reaction components. An isocratic or gradient elution with appropriate mobile phases (e.g., water and acetonitrile with 0.1% formic acid) should be optimized.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Selected Ion Monitoring (SIM) or parallel reaction monitoring (PRM) to detect the protonated molecular ions of D-Leucine ([M+H]+, m/z 132.1) and this compound ([M+H]+, m/z 142.2).

-

Quantification: Integrate the peak areas for both isotopologues at each time point.

-

-

Data Analysis and KIE Calculation:

-

Calculate the ratio (R) of the two isotopologues (this compound / D-Leucine) at each time point.

-

Determine the fraction of reaction (f) at each time point.

-

The KIE (on V/K) can be calculated using the following equation, where R0 is the ratio at t=0 and Rt is the ratio at time t: KIE = log(1-f) / log[(1-f) * (Rt / R0)]

-

Conclusion

The use of this compound in kinetic isotope effect studies offers a precise and powerful method for investigating the mechanisms of enzymes, particularly D-amino acid oxidase. By quantifying the difference in reaction rates between the deuterated and non-deuterated forms, researchers can gain critical insights into transition states and rate-determining steps. This knowledge is fundamental for rational drug design, understanding metabolic pathways, and advancing the field of biochemistry. The methodologies outlined in this guide provide a robust framework for professionals in drug development and scientific research to leverage this important technique.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. Intrinsic primary, secondary, and solvent kinetic isotope effects on the reductive half-reaction of D-amino acid oxidase: evidence against a concerted mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epfl.ch [epfl.ch]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of sequential metabolism from D-leucine to L-leucine via alpha-ketoisocaproic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the mechanism of D-amino acid oxidase. Structure/linear free energy correlations and deuterium kinetic isotope effects using substituted phenylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Leucine-d10 in Metabolic Pathway Tracing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Leucine-d10 as a stable isotope tracer for elucidating metabolic pathways. While research explicitly detailing the use of this compound is emerging, this document leverages established principles from studies with structurally similar deuterated leucine isotopologues, such as D-Leucine-d7 and L-Leucine-d10, to provide a robust framework for its application. The metabolic fate of the carbon skeleton of D-Leucine is identical regardless of the specific deuterium labeling pattern, allowing for the confident adaptation of existing methodologies.

Introduction to this compound as a Metabolic Tracer

This compound is a non-radioactive, stable isotope-labeled amino acid that serves as a powerful tool in metabolic research. The ten deuterium atoms replacing hydrogen atoms on the leucine molecule create a significant mass shift, enabling its distinction from endogenous, unlabeled leucine using mass spectrometry. This allows researchers to track the journey of D-leucine and its metabolic products through various biochemical pathways in cells, tissues, and whole organisms. The use of a D-amino acid tracer provides unique insights into specific enzymatic processes, such as the activity of D-amino acid oxidase, and the potential for chiral inversion to its L-enantiomer.

Core Applications in Metabolic Research

The primary applications of this compound in metabolic pathway tracing include:

-

Investigating D-amino acid metabolism: Quantifying the activity of D-amino acid oxidase (DAO) and the subsequent formation of the corresponding α-keto acid, α-ketoisocaproate (KIC).

-

Tracing chiral inversion: Following the conversion of D-leucine to L-leucine, a critical pathway for the utilization of D-amino acids.

-

Mapping carbon skeleton fate: Tracking the incorporation of the leucine carbon backbone into other metabolic pathways, such as lipid synthesis.

-

Pharmacokinetic and drug metabolism studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) of D-leucine-containing peptides or drugs.

-

Microbial metabolism: Studying the utilization of D-amino acids by gut microbiota and their impact on host metabolism.[1]

Key Metabolic Pathways of D-Leucine

The metabolic journey of this compound primarily involves two key enzymatic steps. Initially, D-amino acid oxidase facilitates the oxidative deamination of D-leucine. This is followed by the stereospecific reamination of the resulting α-keto acid to form L-leucine. A portion of the intermediate α-keto acid can also undergo irreversible decarboxylation.

Quantitative Analysis of D-Leucine Metabolism

The conversion of D-leucine to its metabolites can be quantified using stable isotope tracer techniques followed by mass spectrometry. The data presented below is adapted from studies using D-[2H7]leucine in rats, which serves as a reliable proxy for the metabolic flux of this compound.[2][3][4]

| Parameter | Value | Description |

| Fraction of D-Leucine converted to KIC (FD→KIC) | 70.1% | The proportion of administered D-leucine that undergoes oxidative deamination to form α-ketoisocaproate.[2][4] |

| Fraction of KIC converted to L-Leucine (FKIC→L) | 40.2% | The proportion of the formed α-ketoisocaproate that is subsequently reaminated to L-leucine.[2][4] |

| Overall fraction of D-Leucine converted to L-Leucine (FD→L) | 28.2% | The total proportion of administered D-leucine that undergoes chiral inversion to L-leucine.[2][4] |

| Stereospecific Inversion of D- to L-Leucine | ~30% | The approximate percentage of an administered dose of D-leucine that is converted to the L-enantiomer.[3] |

| Inversion of L- to D-Leucine | Not measurable | The conversion from the L-enantiomer to the D-enantiomer is not observed.[3] |

Experimental Protocols

In Vivo this compound Infusion and Sample Analysis

This protocol outlines a general procedure for an in vivo study to trace the metabolism of this compound.

1. Tracer Administration:

-

A sterile solution of this compound is administered to the subject, typically via intravenous infusion or bolus injection. The dosage will depend on the specific research question and the model organism.

2. Sample Collection:

-

Blood samples are collected at predetermined time points following administration. The timing of collection is crucial for capturing the kinetics of D-leucine metabolism.

3. Sample Processing:

-

Plasma is separated from whole blood by centrifugation.

-

Internal standards, such as racemic [2H3]leucine, are added to the plasma samples for accurate quantification.[3]

-

Proteins are precipitated using an appropriate agent (e.g., perchloric acid) and removed by centrifugation.

4. Derivatization for GC-MS Analysis:

-

For the analysis of leucine enantiomers, a chiral derivatization is necessary. A common method involves:

-

Methyl esterification of the carboxyl group.

-

Acylation of the amino group with a chiral reagent, such as (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride, to form diastereomers that can be separated by gas chromatography.[3]

-

5. Mass Spectrometry Analysis:

-

Samples are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the parent and labeled compounds.

6. Data Analysis and Flux Calculation:

-

The enrichment of this compound and its labeled metabolites (e.g., KIC-d9, L-Leucine-d9) is determined by comparing the peak areas of the labeled and unlabeled species.

-

Metabolic flux rates are calculated using appropriate kinetic models and the measured isotopologue enrichment data. The fraction of conversion can be estimated from the area under the curve (AUC) of the respective metabolites.[2][4]

Tracing Leucine Carbon into Lipid Synthesis

This protocol is adapted from a study using L-Leucine-d10 to trace its incorporation into lipids in bacterial cultures, a principle directly applicable to this compound after its conversion to KIC.[5]

1. Cell Culture and Labeling:

-

Bacterial or mammalian cells are cultured in a medium supplemented with this compound.

2. Metabolite Extraction:

-

Cells are harvested, and lipids are extracted using a suitable solvent system (e.g., Folch method).

3. Mass Spectrometry Analysis:

-

The lipid extracts are analyzed by high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (HR-MS/MS) to identify lipids that have incorporated deuterium atoms from this compound.

4. Data Analysis:

-

The mass spectra are analyzed for mass shifts corresponding to the incorporation of deuterium. For example, the conversion of L-Leucine-d10 to isovaleryl-CoA results in an M+9 isotopologue of lipids synthesized from this precursor.[5] This indicates that the carbon skeleton of leucine has entered the fatty acid synthesis pathway.

Signaling Pathways Influenced by Leucine Metabolism

Leucine and its metabolites are known to influence key signaling pathways that regulate cell growth, proliferation, and metabolism. While D-leucine itself is not a direct activator, its conversion to L-leucine can impact these pathways.

The conversion of this compound to L-Leucine-d9 allows the labeled amino acid to participate in cellular signaling. L-leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[6][7] Activation of mTORC1 promotes protein synthesis and cell growth and plays a role in regulating lipid and glucose metabolism.[7] By using this compound as a tracer, researchers can investigate how the metabolism of D-amino acids contributes to the L-leucine pool and subsequently influences these critical signaling cascades.

Conclusion

This compound is a versatile and powerful tool for metabolic pathway tracing, offering unique insights into D-amino acid metabolism, chiral inversion, and the fate of the leucine carbon skeleton. By employing the experimental and analytical frameworks outlined in this guide, researchers and drug development professionals can effectively utilize this compound to advance our understanding of metabolic processes in health and disease. The ability to quantitatively track these pathways provides a critical advantage in identifying novel therapeutic targets and developing new diagnostic strategies.

References

- 1. L-Leucine (Dââ, 98%; ¹âµN, 97%) - Cambridge Isotope Laboratories, DNLM-4642-0.5 [isotope.com]

- 2. Kinetics of sequential metabolism from D-leucine to L-leucine via alpha-ketoisocaproic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of the metabolic chiral inversion of D-leucine in rat by gas chromatography-mass spectrometry combined with a stable isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. An isotopic study of the effect of dietary carbohydrate on the metabolic fate of dietary leucine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of D-Leucine-d10 in Protein Turnover Analysis: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, the precise measurement of protein turnover rates is paramount to understanding cellular dynamics, disease progression, and the efficacy of therapeutic interventions. Stable isotope labeling with amino acids has emerged as a cornerstone technique for these investigations. While the L-isomers of amino acids are the natural building blocks of proteins, the use of their deuterated D-isomers, such as D-Leucine-d10, presents a unique and nuanced approach to tracing metabolic pathways and protein synthesis. This technical guide provides an in-depth exploration of the principles, methodologies, and applications of this compound in the study of protein turnover, offering a comprehensive resource for researchers in the field.

Core Principles: The Metabolic Journey of this compound

Unlike its L-counterpart, D-Leucine is not directly incorporated into newly synthesized proteins. Instead, its utility as a tracer for protein turnover lies in its metabolic conversion. In mammals, D-amino acids are primarily metabolized by D-amino acid oxidase (DAO), a flavoenzyme that catalyzes their oxidative deamination to the corresponding α-keto acids.[1][2] In the case of this compound, DAO facilitates its conversion to α-ketoisocaproate-d10 (KIC-d10).

This deuterated α-keto acid can then enter the cellular pool of KIC and subsequently be transaminated to form L-Leucine. Crucially, during this transamination process, one deuterium atom from the α-carbon is typically lost, resulting in the formation of L-Leucine-d9. It is this newly formed, deuterated L-Leucine that is then available for incorporation into proteins. This indirect labeling pathway offers a potential advantage in distinguishing the tracer that has undergone metabolic processing from the originally administered compound.

Key Metabolic Steps:

-

Uptake: this compound is introduced into the biological system, typically through intravenous infusion or specialized diets.

-

Oxidative Deamination: D-amino acid oxidase (DAO), predominantly found in the kidney and liver, converts this compound to α-ketoisocaproate-d10 (KIC-d10).[1][2]

-

Transamination: KIC-d10 is converted to L-Leucine-d9 by branched-chain amino acid transaminases (BCATs), which are abundant in skeletal muscle.

-

Incorporation: L-Leucine-d9 enters the aminoacyl-tRNA synthetase pathway and is incorporated into newly synthesized proteins.

This metabolic conversion is a critical consideration in experimental design and data analysis, as the rate of D-to-L conversion can influence the kinetics of label incorporation into the proteome.

Experimental Workflow: Tracing Protein Turnover with this compound

The experimental workflow for a protein turnover study using this compound involves a series of meticulously planned steps, from tracer administration to mass spectrometry analysis and data interpretation.

Detailed Experimental Protocol: In Vivo Protein Turnover in a Murine Model

This protocol outlines a general procedure for measuring protein turnover rates in mice using a primed, continuous infusion of this compound.

1. Animal Preparation and Acclimation:

- House male C57BL/6 mice (8-10 weeks old) in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week prior to the experiment.

- Surgically implant a catheter in the jugular vein for tracer infusion and allow for a 3-5 day recovery period.

2. Tracer Preparation:

- Prepare a sterile stock solution of this compound (isotopic purity >98%) in 0.9% saline.

- The priming dose is calculated to rapidly bring the plasma this compound enrichment to a steady state. A typical priming dose might be 10 µmol/100g body weight.

- The continuous infusion solution is prepared to maintain this steady-state enrichment. An example infusion rate is 0.2 µmol/100g body weight/min.

3. Tracer Infusion:

- On the day of the experiment, fast the mice for 4-6 hours.

- Administer the priming dose of this compound via the jugular vein catheter over 1 minute.

- Immediately begin the continuous infusion of this compound using a syringe pump.

- Collect blood samples (approximately 20 µL) from the tail vein at predetermined time points (e.g., 0, 30, 60, 90, 120, 180, 240 minutes) to monitor plasma tracer enrichment.

4. Tissue Collection and Processing:

- At the end of the infusion period, euthanize the mice via an approved method.

- Rapidly excise tissues of interest (e.g., liver, skeletal muscle, heart) and flash-freeze in liquid nitrogen. Store at -80°C until further processing.

- For protein extraction, homogenize the frozen tissue in a lysis buffer containing protease and phosphatase inhibitors.

- Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

5. Protein Digestion:

- Take a known amount of protein (e.g., 100 µg) from each sample.

- Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide (IAA).

- Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin.

6. Mass Spectrometry Analysis:

- Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

- Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

- Set the instrument to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

7. Data Analysis:

- Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the isotopic enrichment of leucine-containing peptides.

- Calculate the fractional synthesis rate (FSR) of individual proteins using the following formula:

- FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100

- Where E_protein is the enrichment of L-Leucine-d9 in the protein-bound pool, E_precursor is the enrichment of the precursor pool (e.g., plasma KIC-d10 or intracellular L-Leucine-d9), and t is the labeling time in hours.

Data Presentation: A Comparative Overview

While specific quantitative data for this compound in protein turnover studies is not widely available in the literature, the following table provides a hypothetical comparison of expected fractional synthesis rates (FSR) in different murine tissues, illustrating how such data would be presented. These values are based on known relative turnover rates in these tissues.

| Tissue | Protein Example | Expected FSR (%/day) with L-Leucine Tracer | Hypothetical FSR (%/day) with this compound Tracer |

| Liver | Albumin | 15 - 20 | 13 - 18 |

| Cytochrome P450 | 30 - 40 | 27 - 36 | |

| Skeletal Muscle | Myosin Heavy Chain | 1 - 2 | 0.9 - 1.8 |

| Actin | 0.8 - 1.5 | 0.7 - 1.4 | |

| Heart | Troponin I | 5 - 7 | 4.5 - 6.3 |

| ATP Synthase | 4 - 6 | 3.6 - 5.4 |

Note: The hypothetical FSR values for the this compound tracer are presented as slightly lower to account for the potential rate-limiting step of D-to-L conversion.

Signaling Pathways: The Nexus of Protein Synthesis Regulation

The regulation of protein synthesis is a complex process orchestrated by intricate signaling networks. A key player in this regulation is the mechanistic target of rapamycin (mTOR) pathway, which integrates signals from growth factors, nutrients (including leucine), and cellular energy status to control cell growth and proliferation. L-leucine is a potent activator of the mTORC1 complex, a central hub in this pathway. While D-leucine is not a direct activator, its conversion to L-leucine-d9 means that the administered this compound tracer will ultimately engage this critical regulatory pathway.

Conclusion and Future Perspectives

The use of this compound as a tracer for studying protein turnover represents a sophisticated, albeit less conventional, approach. Its primary characteristic is the reliance on in vivo metabolic conversion to the proteogenic L-isomer, which introduces an additional layer of complexity and potential for studying D-amino acid metabolism in conjunction with protein synthesis. While the direct application of this compound for routine protein turnover measurements may be limited due to the availability of the more direct L-Leucine-d10 tracer, its use could be particularly insightful in studies focused on the activity of D-amino acid oxidase and the interplay between D- and L-amino acid pools.

For researchers and drug development professionals, understanding the nuances of different stable isotope labeling strategies is crucial for designing robust experiments and accurately interpreting the resulting data. As mass spectrometry technologies continue to advance in sensitivity and resolution, the application of less common tracers like this compound may find new and innovative applications in elucidating the intricate dynamics of the proteome.

References

D-Leucine-d10 as a Tracer for Amino Acid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of D-Leucine-d10 as a tracer for investigating amino acid metabolism. This document details the underlying metabolic pathways, experimental protocols for in vivo studies, quantitative data from key research, and the analytical methods required for sample analysis. This guide is intended for researchers, scientists, and drug development professionals interested in applying stable isotope tracer techniques to study the metabolic fate of D-amino acids.

Introduction: The Significance of D-Amino Acids

While L-amino acids are the primary building blocks of proteins, the presence and metabolic significance of D-amino acids in mammals are increasingly recognized.[1][2] D-amino acids are found in various tissues and play roles in physiological and pathological processes.[2] The metabolism of D-amino acids is distinct from their L-counterparts and is primarily mediated by the enzyme D-amino acid oxidase (DAO).[3] Understanding the metabolic pathways of D-amino acids is crucial for fields ranging from neuroscience to drug development.

D-Leucine, the D-enantiomer of the essential branched-chain amino acid L-leucine, serves as a valuable probe for studying D-amino acid metabolism. The use of a stable isotope-labeled tracer, such as this compound, allows for the precise tracking of its metabolic conversion in vivo without the safety concerns associated with radioactive isotopes.[4]

Metabolic Pathway of D-Leucine

The primary metabolic pathway for D-leucine in mammals involves a two-step conversion to its L-enantiomer, L-leucine. This process is initiated by the enzyme D-amino acid oxidase (DAO), which is highly expressed in the kidneys.[4][5]

-

Oxidative Deamination: D-Leucine is first oxidized by DAO to its corresponding α-keto acid, α-ketoisocaproic acid (KIC). This reaction also produces ammonia and hydrogen peroxide.[6]

-

Stereospecific Reamination: The resulting KIC can then be reaminated to form L-leucine.[6]

The overall conversion of D-leucine to L-leucine is a key process in its metabolism. However, KIC can also be irreversibly decarboxylated, representing a competing metabolic fate.[6] The use of a deuterated tracer, this compound, allows for the differentiation of the tracer-derived molecules from the endogenous pools of D-leucine, KIC, and L-leucine.

Quantitative Data from Tracer Studies

Studies utilizing D-[2H7]leucine in rats have provided valuable quantitative insights into the metabolic fate of D-leucine. The following tables summarize key findings from this research.

Table 1: Fractional Conversion of D-Leucine in Rats [6]

| Conversion Step | Fraction of Conversion (%) |

| D-Leucine to α-Ketoisocaproic Acid (KIC) | 70.1 |

| α-Ketoisocaproic Acid (KIC) to L-Leucine | 40.2 |

| Overall D-Leucine to L-Leucine | 28.2 |

Table 2: Impact of Renal Mass Reduction on D-Leucine Metabolism in Rats [4]

| Condition | Fraction of D-Leucine to KIC Conversion |

| Sham-operated (Normal Kidney Function) | 0.77 |

| Five-sixths-nephrectomized (Reduced Kidney Function) | 0.25 |

These data highlight that a significant portion of D-leucine is converted to L-leucine and that the kidney plays a crucial role in the initial step of this conversion.

Experimental Protocols

This section outlines a general experimental protocol for an in vivo study using this compound as a tracer in a rodent model, based on methodologies described in the literature.[4][6]

Animal Model and Housing

-

Species: Male Wistar or Sprague-Dawley rats are commonly used.

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment, with free access to standard chow and water.

-

Catheterization: For serial blood sampling, surgical implantation of a catheter into the jugular or femoral vein may be performed a few days before the study to allow for recovery.

Tracer Preparation and Administration

-

Tracer: this compound (or a similarly deuterated variant like D-[2H7]leucine).

-

Vehicle: The tracer is dissolved in sterile saline.

-

Administration: The tracer is administered as a bolus intravenous injection. The dosage will depend on the specific experimental goals and the sensitivity of the analytical instruments.

Blood Sampling

-

Schedule: Blood samples are collected at multiple time points post-injection to characterize the pharmacokinetic profile. A typical schedule might include samples at 0 (pre-dose), 5, 15, 30, 60, 120, 180, 240, and 360 minutes.

-

Collection: Blood is collected in heparinized tubes.

-

Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of amino acids, derivatization is necessary to make them volatile for GC-MS analysis.[7] A common two-step derivatization process is as follows:

-

Esterification: The carboxyl group of the amino acids is esterified. For example, by heating the dried plasma extract with 2 M HCl in methanol.

-

Acylation: The amino group is acylated. This can be achieved using reagents like pentafluoropropionic anhydride (PFPA) in ethyl acetate.[8]

Alternatively, silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed.[9]

-

Gas Chromatograph: Equipped with a chiral capillary column (e.g., Chirasil-L-Val) to separate the D- and L-enantiomers.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is typically used.

-

Ionization: Electron impact (EI) ionization is common for derivatized amino acids.

-

Data Acquisition: Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity for the ions of interest corresponding to the derivatized this compound, KIC-d7, and L-Leucine-d7, as well as their endogenous, unlabeled counterparts.

Quantification is achieved by generating standard curves for each analyte and using a stable isotope-labeled internal standard (e.g., racemic [2H3]leucine) added to the samples prior to extraction and derivatization.[10]

Data Analysis and Interpretation

The plasma concentration-time data for this compound, KIC-d7, and L-Leucine-d7 are used to perform pharmacokinetic analysis. This involves calculating parameters such as the area under the curve (AUC), clearance, and volume of distribution.

The fraction of conversion of D-leucine to KIC and subsequently to L-leucine can be calculated using the AUC values of the respective metabolites following the administration of the D-leucine tracer and, in separate experiments, the labeled KIC and L-leucine.[6]

Conclusion

This compound is a powerful tool for investigating the in vivo metabolism of D-amino acids. Tracer studies with this compound have demonstrated the significant conversion of D-leucine to L-leucine, a process initiated by the enzyme D-amino acid oxidase, primarily in the kidneys. The detailed experimental protocols and analytical methods provided in this guide offer a framework for researchers to design and execute their own studies in this expanding area of metabolic research. Further investigations using this compound can provide deeper insights into the physiological and pathological roles of D-amino acid metabolism and may inform the development of novel therapeutic strategies.

References

- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Role of renal D-amino-acid oxidase in pharmacokinetics of D-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Isotopic Enrichment of Commercially Available D-Leucine-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment levels of commercially available D-Leucine-d10, a crucial isotopically labeled amino acid for metabolic research and drug development. This document details the commercially available products, the experimental protocols for determining isotopic enrichment, and relevant biochemical pathways and analytical workflows.

Introduction to this compound

This compound is a stable isotope-labeled form of the essential branched-chain amino acid D-Leucine, where ten hydrogen atoms have been replaced by deuterium. This labeling provides a significant mass shift, making it an excellent tracer for metabolic studies and an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its applications are prominent in quantitative proteomics, metabolomics, and pharmacokinetic studies, where it aids in tracking metabolic pathways and quantifying endogenous levels of leucine.

Commercially Available this compound: A Comparative Overview

Several chemical suppliers offer this compound with high isotopic enrichment. The following table summarizes the key specifications for products from prominent vendors.

| Supplier | Product Name | Isotopic Enrichment (atom % D) | Chemical Purity | Enantiomeric Purity |

| Sigma-Aldrich | DL-Leucine-d10 | 98%[1] | ≥99% (CP)[1] | Not Specified (DL-form) |

| CDN Isotopes | This compound | 98%[2] | Not Specified | 99%[2] |

| Cambridge Isotope Laboratories, Inc. | L-Leucine (D10, 98%) | 98% | ≥98% | Not Specified (L-form) |

| Cayman Chemical | L-Leucine-d10 | ≥99% deuterated forms (d1-d10)[3] | Not specified | Not specified (L-form) |

| Santa Cruz Biotechnology | L-Leucine-d10 | Not Specified | ≥99%[4] | Not Specified (L-form) |

Experimental Protocols for Determining Isotopic Enrichment

The determination of isotopic enrichment of deuterated compounds like this compound is critical for ensuring the accuracy of experimental results. The two primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]

Mass Spectrometry (MS) Based Methods

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful technique for determining isotopic purity.[5][6]

Principle: This method relies on the mass difference between the deuterated (heavy) and non-deuterated (light) isotopologues. The mass spectrometer separates and detects ions based on their mass-to-charge ratio (m/z), allowing for the quantification of the relative abundance of each isotopologue.

Detailed Methodology:

-

Sample Preparation:

-

A precise amount of the this compound standard is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol) to a known concentration.

-

For complex biological samples, an extraction step (e.g., protein precipitation or liquid-liquid extraction) is necessary to isolate the amino acid fraction.

-

Derivatization may be required, especially for GC-MS, to increase the volatility and thermal stability of the amino acid.[7]

-

-

Chromatographic Separation (LC or GC):

-

The prepared sample is injected into an LC or GC system.

-

The chromatographic column separates this compound from other components in the sample, ensuring that a pure compound enters the mass spectrometer.

-

-

Mass Spectrometric Analysis:

-

The eluent from the chromatograph is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI for LC-MS).

-

The instrument is operated in full-scan mode to detect the isotopic cluster of the molecule.

-

The mass spectrum will show a distribution of peaks corresponding to the unlabeled molecule (M+0) and the various deuterated isotopologues (M+1, M+2, ... M+10).

-

-

Data Analysis and Enrichment Calculation:

-

The ion intensities for each isotopologue are integrated.

-

Corrections are made for the natural abundance of isotopes (e.g., ¹³C).[8]

-

The isotopic enrichment is calculated as the percentage of the sum of the intensities of the deuterated isotopologues relative to the total intensity of all isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of the deuterium labels and assess isotopic purity.[5][9]

Principle: Deuterium (²H) has a different nuclear spin and magnetic moment compared to protium (¹H). In ¹H NMR, the substitution of hydrogen with deuterium results in the disappearance of the corresponding signal. In ²H NMR, the deuterium atoms themselves can be directly observed.[10]

Detailed Methodology:

-

Sample Preparation:

-

A sufficient amount of the this compound sample is dissolved in a deuterated NMR solvent (e.g., D₂O).

-

An internal standard with a known concentration may be added for quantitative analysis.

-

-

NMR Data Acquisition:

-

Both ¹H and ²H NMR spectra are acquired on a high-field NMR spectrometer.

-

For ¹H NMR, the absence of signals at the positions corresponding to the deuterated sites confirms successful labeling. The residual signals from any unlabeled leucine can be integrated to quantify the amount of the light isotopologue.

-

For ²H NMR, the signals corresponding to the deuterium nuclei are observed and can be integrated to determine their relative abundance.

-

-

Data Analysis and Enrichment Calculation:

-

In ¹H NMR, the isotopic enrichment is determined by comparing the integral of the residual proton signals to the integral of a reference signal from a known amount of an internal standard or from a part of the molecule that is not deuterated.

-

A combination of ¹H and ²H NMR can provide a more accurate determination of the isotopic abundance.[9]

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of this compound in research.

References

- 1. DL-Leucine-d10 98 atom % D | 29909-01-1 [sigmaaldrich.com]

- 2. quora.com [quora.com]

- 3. caymanchem.com [caymanchem.com]

- 4. monash.edu [monash.edu]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alexandraatleephillips.com [alexandraatleephillips.com]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Navigating the Stability of D-Leucine-d10: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended long-term storage conditions for D-Leucine-d10. Ensuring the chemical integrity of isotopically labeled compounds is paramount for their effective use in research and development, particularly in applications such as metabolic tracing, proteomics, and as internal standards in quantitative analyses. This document outlines storage recommendations, summarizes stability data, and provides detailed experimental protocols for assessing the stability of this compound.

This compound: An Overview